molecular formula C19H20F3N5O2S B2770092 (1-isopropyl-1H-pyrazol-5-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1203201-88-0

(1-isopropyl-1H-pyrazol-5-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2770092
CAS No.: 1203201-88-0
M. Wt: 439.46
InChI Key: PYIPXMSTWIUYGV-UHFFFAOYSA-N
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Description

(1-isopropyl-1H-pyrazol-5-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H20F3N5O2S and its molecular weight is 439.46. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown. For instance, imidazole and indole derivatives are known to exhibit a broad range of chemical and biological properties , which could suggest a diverse range of interactions for this compound as well.

Biochemical Pathways

For example, imidazole and indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also influence a wide range of biochemical pathways.

Result of Action

Based on the broad range of biological activities exhibited by similar compounds , it can be hypothesized that this compound may also produce a diverse range of molecular and cellular effects.

Properties

IUPAC Name

(2-propan-2-ylpyrazol-3-yl)-[4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N5O2S/c1-12(2)27-15(5-6-23-27)17(28)25-7-9-26(10-8-25)18-24-14-4-3-13(11-16(14)30-18)29-19(20,21)22/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIPXMSTWIUYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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